molecular formula C9H8S4 B12630409 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione CAS No. 918503-61-4

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B12630409
CAS No.: 918503-61-4
M. Wt: 244.4 g/mol
InChI Key: VWKVTOGJRKFIIP-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a thiophene ring substituted with two methyl groups and a dithiole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2,5-dimethylthiophene with sulfur-containing reagents. One common method is the Friedel-Crafts acylation of 2,5-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Another approach involves the sulfurization of hexane-2,5-dione to produce 2,5-dimethylthiophene, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiole-thione moiety to dithiol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted thiophene derivatives.

Scientific Research Applications

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with biological targets such as enzymes and receptors. The dithiole-thione moiety can undergo redox reactions, influencing cellular oxidative stress pathways. This compound may also modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione is unique due to the combination of the thiophene ring and dithiole-thione moiety, which imparts distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

918503-61-4

Molecular Formula

C9H8S4

Molecular Weight

244.4 g/mol

IUPAC Name

5-(2,5-dimethylthiophen-3-yl)dithiole-3-thione

InChI

InChI=1S/C9H8S4/c1-5-3-7(6(2)11-5)8-4-9(10)13-12-8/h3-4H,1-2H3

InChI Key

VWKVTOGJRKFIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=CC(=S)SS2

Origin of Product

United States

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